molecular formula C3H6N4O B14399166 (5-Methyl-2H-tetrazol-2-yl)methanol CAS No. 86979-32-0

(5-Methyl-2H-tetrazol-2-yl)methanol

Cat. No.: B14399166
CAS No.: 86979-32-0
M. Wt: 114.11 g/mol
InChI Key: VLJMTJLJIMIDNJ-UHFFFAOYSA-N
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Description

(5-Methyl-2H-tetrazol-2-yl)methanol is a chemical compound from the tetrazole class, serving as a versatile building block in organic synthesis and drug discovery research. Tetrazoles are a prime class of heterocycles highly important to medicinal chemistry and drug design . The 2H-tetrazole isomer is a key scaffold used in the synthesis of active pharmaceutical ingredients and for the construction of metal-organic frameworks (MOFs) . As a substrate for further chemical modification, the methanol functional group in this molecule allows for etherification or esterification, enabling researchers to create diverse compound libraries for high-throughput screening . Tetrazole derivatives are noted for their metabolic stability and are frequently employed as bioisosteres for carboxylic acids and amide bonds, which can enhance the lipophilicity and pharmacokinetic properties of lead compounds . This makes this compound a valuable reagent for medicinal chemists aiming to develop new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review all relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86979-32-0

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

(5-methyltetrazol-2-yl)methanol

InChI

InChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3

InChI Key

VLJMTJLJIMIDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methyl 2h Tetrazol 2 Yl Methanol and Analogues

Strategies for Tetrazole Ring Construction

The formation of the tetrazole ring, a stable, aromatic heterocycle containing four nitrogen atoms, is the foundational step in synthesizing the target compound. nih.gov Various synthetic routes have been developed, with cycloaddition reactions being the most prominent.

[3+2] Cycloaddition Approaches

The most common and efficient methods for constructing the 5-substituted tetrazole ring system rely on [3+2] cycloaddition reactions. researchgate.netacs.org These reactions involve the combination of a component providing three atoms (the azide) and another providing two atoms (the nitrile or isocyanide) to form the five-membered tetrazole ring.

The reaction between a nitrile and an azide (B81097) source is a fundamental and widely used method for synthesizing 5-substituted-1H-tetrazoles. nih.govnih.gov This 1,3-dipolar cycloaddition typically involves reacting an organonitrile with an azide, such as sodium azide or trimethylsilyl (B98337) azide (TMSN₃). nih.govacs.org To construct the 5-methyltetrazole (B45412) core, acetonitrile (B52724) would be the nitrile of choice.

The reaction often requires catalysts to proceed efficiently, as the activation barrier for the cycloaddition can be high. acs.org Various catalytic systems have been developed to facilitate this transformation under milder conditions and improve yields. These include both homogeneous and heterogeneous catalysts. acs.orgnih.gov Lewis acids, for instance, can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.orgacs.org

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For example, silica (B1680970) sulfuric acid has been used as an effective heterogeneous catalyst for the reaction between nitriles and sodium azide in DMF, affording high yields of the desired tetrazoles. nih.govnih.gov Similarly, various metal-based catalysts, including those based on copper (Cu), zinc (Zn), and cobalt (Co), have been shown to effectively promote the cycloaddition. acs.orgresearchgate.netrsc.org A cobalt(II) complex, for instance, has been reported as the first homogeneous catalyst of its kind for this transformation, proceeding via a cobalt(II)-diazido intermediate. acs.orgnih.gov

Catalyst/ReagentNitrile SubstrateAzide SourceReaction ConditionsYield (%)Reference
Silica Sulfuric AcidAromatic/Aliphatic NitrilesNaN₃DMF, Reflux72-95 nih.govnih.gov
Co(II)-complexOrganonitrilesNaN₃Methanol (B129727), RefluxUp to 99 acs.orgnih.gov
Cu(II) on Fe₃O₄@SiO₂@L-HistidineAromatic/Aliphatic NitrilesNaN₃NMP, Microwave, 120°CHigh researchgate.net
Steelmaking SlagAromatic/Aliphatic NitrilesNaN₃Water, 100°CGood to Excellent researchgate.net

Isocyanide-based multicomponent reactions (IMCRs) offer a convergent and efficient pathway to highly substituted tetrazoles. nih.govrsc.org These reactions combine three or more starting materials in a single step, rapidly building molecular complexity. nih.gov The Ugi and Passerini reactions are prominent examples of IMCRs adapted for tetrazole synthesis. acs.orgbeilstein-journals.org

The Ugi-tetrazole reaction is a four-component reaction (UT-4CR) that typically involves an aldehyde, an amine, an isocyanide, and an azide source (often hydrazoic acid, HN₃, generated in situ from TMSN₃). nih.govnih.govresearchgate.net This reaction is a powerful tool for creating 1,5-disubstituted tetrazoles. nih.govmdpi.com The versatility of the starting materials allows for the generation of large libraries of diverse tetrazole-containing compounds. nih.govacs.org

The Passerini-tetrazole reaction, a three-component reaction (PT-3CR), combines an oxo component (like an aldehyde), an isocyanide, and hydrazoic acid to yield α-hydroxymethyl tetrazoles. acs.orgbeilstein-journals.org A recent strategy involves using diversely protected tetrazole aldehydes as building blocks in Passerini and Ugi reactions, which facilitates the creation of complex, drug-like molecules. beilstein-journals.orgnih.govrug.nl

Reaction TypeComponentsProduct TypeKey FeaturesReference
Ugi-Azide Four-Component Reaction (UA-4CR)Aldehyde, Amine, Isocyanide, Azide (XN₃)1,5-disubstituted 1H-tetrazolesHigh diversity, convergent, atom economical. nih.govresearchgate.netmdpi.com
Passerini-Azide Three-Component Reaction (PA-3CR)Aldehyde/Ketone, Isocyanide, Hydrazoic Acidα-acyloxy tetrazolesDirect synthesis of functionalized tetrazoles. rsc.orgacs.org
Isocyanide-Based Multicomponent Click Reaction (IMCCR)Isocyanide, TMSN₃, H₂O1-substituted 1H-1,2,3,4-tetrazolesGreen, solvent- and catalyst-free conditions. rsc.orgsciforum.net

Alternative Cyclization Pathways for Tetrazoles

Beyond the mainstream cycloaddition methods, other cyclization strategies exist for forming the tetrazole ring. These can involve the transformation of other heterocyclic rings or the cyclization of linear precursors that are not generated via traditional nitrile/azide pathways.

One such method involves the reaction of amidines or guanidines with diazotizing reagents. For instance, the use of FSO₂N₃ can transform amidines into tetrazole derivatives under mild aqueous conditions. organic-chemistry.org Another approach uses N,N-dibromoarylsulfonamides, which react with isonitriles and sodium azide in a cascade reaction to furnish aminotetrazoles. organic-chemistry.org

Furthermore, photoinduced reactions have been discovered, such as the unexpected photoreactivity between a tetrazole and a primary amine, which results in a 1,2,4-triazole (B32235) cyclization product, demonstrating the potential for novel transformations involving the tetrazole scaffold. nih.gov While this specific reaction leads to a triazole, it highlights the diverse reactivity of the tetrazole core that can be harnessed for synthetic innovation. nih.gov

Synthetic Routes to N-Functionalization with Methanol Moieties

Once the 5-methyltetrazole ring is constructed, the final step towards synthesizing (5-Methyl-2H-tetrazol-2-yl)methanol is the introduction of the hydroxymethyl (-CH₂OH) group onto one of the ring's nitrogen atoms. This process is known as N-functionalization.

Post-Cyclization Derivatization at Tetrazole Nitrogen Atoms

The regioselective alkylation of the tetrazole ring is a significant challenge, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. For the synthesis of this compound, functionalization at the N2 position is required.

A key strategy for achieving this is through the C-H functionalization of the tetrazole ring via metalation. nih.govacs.org This involves deprotonating the tetrazole N-H with a strong base, such as a Grignard reagent (e.g., isopropyl magnesium chloride-lithium chloride complex), to form a metalated tetrazole intermediate. nih.govacs.org This intermediate is a potent nucleophile and can react with various electrophiles. nih.gov

To introduce the methanol moiety, the metalated 5-methyltetrazole is reacted with formaldehyde (B43269) (an aldehyde), which serves as the electrophile. This reaction directly installs a hydroxymethyl group onto a nitrogen atom of the tetrazole ring. The regioselectivity of this addition (N1 vs. N2) can be influenced by factors such as the choice of protecting groups on the tetrazole, the base used for deprotonation, and the reaction conditions. Researchers have successfully used protecting groups, such as the 6-methylpyridyl-2-methyl group, which can be cleaved electrochemically after functionalization, to direct the reaction and facilitate the synthesis of specifically substituted tetrazoles. nih.govacs.org

Another potential, though less direct, route could involve the radical-mediated C-H direct formylation of N-heteroarenes using methanol as a formylating agent, followed by reduction of the resulting aldehyde to the alcohol. rsc.org However, the direct addition of formaldehyde to a metalated tetrazole remains a more straightforward approach.

MethodTetrazole PrecursorReagentsIntermediateProductReference
Deprotonation and Electrophilic AttackN-Protected 5-methyltetrazole1. i-PrMgCl·LiCl (Turbo-Grignard) 2. Formaldehyde (HCHO)Metalated tetrazoleN-Protected (5-Methyltetrazol-yl)methanol nih.govacs.org

Direct Incorporation of Hydroxymethyl or Precursor Groups

The direct introduction of a hydroxymethyl group or its precursors onto the tetrazole ring is a key strategy for synthesizing tetrazolylmethanols. This approach avoids lengthy synthetic sequences and often provides better regioselectivity.

One of the primary methods for the direct hydroxymethylation of tetrazoles involves the use of formaldehyde or its polymer, paraformaldehyde. This reaction is typically carried out under basic conditions, where the tetrazole anion acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde. The choice of solvent and base can significantly influence the reaction's outcome, including the yield and the ratio of N1 to N2 isomers.

Another approach involves the N-alkylation of the tetrazole ring with a reagent already containing the hydroxyl group or a protected form of it. For instance, reacting a 5-substituted tetrazole with a halo-alcohol in the presence of a base can lead to the desired tetrazolylmethanol. The regioselectivity of this alkylation is a critical aspect, with the N2-isomer often being the thermodynamically more stable product. acs.org Mechanochemical conditions have also been explored for the N-alkylation of tetrazoles, offering a sustainable alternative to traditional solvent-based methods. acs.org

Recent advancements have also focused on radical-induced regioselective N-alkylations. These methods utilize organic peroxides as the alkylating source and can proceed without the need for metal catalysts, offering a different pathway for the formation of N-substituted tetrazoles. acs.org

Green Chemistry and Catalytic Innovations in Tetrazolylmethanol Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for the synthesis of tetrazole derivatives. This includes the use of heterogeneous catalysts and microwave-assisted protocols.

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.govrsc.org In the context of tetrazole synthesis, various nanomaterial-based catalysts have been developed. These catalysts, owing to their high surface area-to-volume ratio and modifiable surfaces, have demonstrated high efficiency. nih.gov

Examples of heterogeneous catalysts used in tetrazole synthesis include:

Zeolites: ZSM-5, a pentasil aluminosilicate (B74896) zeolite, has been used for the three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide. thieme-connect.com This method, however, was reported to be unsuccessful for alkyl-substituted tetrazoles. thieme-connect.com

Metal-based nanocatalysts: Palladium-based catalysts, in particular, have shown excellent performance in the [3+2] cycloaddition reactions between nitriles and sodium azide, a fundamental step in tetrazole ring formation. acs.org Copper(II) catalysts supported on various materials have also been effectively used. nih.gov A novel heterogeneous catalyst with a Schiff base coordinated Cu(II) on Fe3O4@SiO2 nanoparticles has been shown to be highly efficient for synthesizing tetrazole derivatives in an aqueous medium. nih.gov

Boehmite-based nanocatalysts: Boehmite (γ-AlOOH) nanoparticles, with their numerous surface hydroxyl groups, provide a hydrophilic environment that enhances catalytic activity. nih.gov

These catalysts not only improve the efficiency and selectivity of the reactions but also align with the principles of green chemistry by reducing waste and energy consumption. The ability to recycle these catalysts for multiple reaction cycles without a significant loss of activity is a key advantage. thieme-connect.comacs.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scielo.org.mxaip.org This technique offers several benefits over conventional heating methods, including significantly shorter reaction times, higher yields, improved purity of products, and reduced energy consumption. scielo.org.mx

In the synthesis of tetrazole derivatives, microwave irradiation has been successfully employed in various reaction types:

[2+3] Cycloaddition Reactions: The reaction between nitriles or thiourea (B124793) and sodium azide to form 5-substituted-1H-tetrazoles can be efficiently carried out under microwave irradiation, often in the presence of a catalyst like a Cu(I) salt. aip.orgrsc.orgaip.org

One-Pot Multi-Component Reactions: Microwave heating has been utilized to synthesize complex tetrazole-containing molecules in a single step from multiple starting materials. scielo.org.mxbeilstein-archives.org For example, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones was achieved with significantly higher yields and shorter reaction times using microwave irradiation compared to conventional methods. scielo.org.mx

Synthesis of Fused Tetrazole Systems: Microwave-assisted methods have been developed for the synthesis of fused heterocyclic systems containing a tetrazole ring, such as tetrazolo[1,5-a]quinolines. researchgate.netresearchgate.net

The combination of microwave heating with solvent-free conditions or the use of green solvents further enhances the environmental friendliness of these synthetic protocols. aip.orgaip.org

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrazole Derivatives

ProductConventional Method TimeConventional Method Yield (%)Microwave Method TimeMicrowave Method Yield (%)Reference
3b10 h6111 min79 scielo.org.mx
3a, 3(c-g)10-14 h61-689-12 min79-83 scielo.org.mx
Chalcones 3a-hOvernight56-6815-17 min80-85 researchgate.net

This table clearly demonstrates the significant advantages of using microwave irradiation for the synthesis of these compounds, highlighting the dramatic reduction in reaction time and the notable increase in product yield.

Reaction Mechanisms and Transformational Pathways of 5 Methyl 2h Tetrazol 2 Yl Methanol

Thermal and Photochemical Decomposition Mechanisms of Tetrazole Ring Systems

The tetrazole ring, despite its high nitrogen content and large positive enthalpy of formation, is relatively stable. nih.govresearchgate.net However, its decomposition can be initiated by heat or light, leading to the liberation of nitrogen gas and the formation of highly reactive intermediates. nih.govresearchgate.net These decomposition processes are of significant interest for their applications in synthesis and as a source of chemical energy. researchgate.net

The thermal decomposition of tetrazole derivatives is a complex process that can proceed through various mechanisms depending on the substitution pattern. researchgate.netresearchgate.net For 2,5-disubstituted tetrazoles like (5-Methyl-2H-tetrazol-2-yl)methanol, a primary unimolecular decomposition pathway involves the thermal extrusion of a nitrogen molecule (N₂). acs.org This process is believed to proceed through an initial, reversible ring-opening to a highly reactive, transient nitrile imine intermediate. This intermediate can then undergo further reactions, such as 1,3-dipolar cycloadditions, or decompose.

Table 1: General Unimolecular Decomposition Pathways of Substituted Tetrazoles

PathwayDescriptionKey Intermediate
N₂ Extrusion The tetrazole ring loses a molecule of dinitrogen (N₂).Nitrile Imine
Ring Cleavage The heterocyclic ring breaks apart, often initiated at an N-N bond.Open-chain species

This table provides a generalized overview of decomposition pathways observed in tetrazole systems.

The photochemical decomposition of tetrazoles offers an alternative to thermal methods, often proceeding under milder conditions. colab.ws Photolysis typically involves the cleavage of the tetrazole ring, leading to a variety of photoproducts whose formation is highly dependent on the substituents and the solvent used. nih.govresearchgate.net The ultimate goal in synthetic applications is to control this process to achieve high selectivity and yield of desired products. nih.govresearchgate.net

Upon UV irradiation, tetrazoles can undergo photofragmentation, leading to the extrusion of N₂ and the formation of reactive intermediates. nih.govgoogle.com Studies on matrix-isolated unsubstituted tetrazole have shown that photolysis can lead to products such as nitrilimine, diazomethane, carbodiimide, and cyanamide. nih.gov In solution, the choice of solvent can influence the stability of these photoproducts through solvation effects. nih.gov For substituted tetrazoles, the nature of the substituents strongly dictates the identity of the final photoproducts. nih.govuc.pt

The primary photochemical processes for substituted tetrazoles often involve: uc.pt

Nitrogen Elimination: Similar to thermal decomposition, this pathway results in the release of N₂ and the formation of intermediates like diazirines or nitrilimines.

Ring Cleavage: This can occur as a reverse [2+3] cycloaddition, leading to the formation of an azide (B81097) and a nitrile-containing fragment. For this compound, this could theoretically lead to methyl azide and a derivative of cyanamide.

The specific pathway taken is influenced by factors such as the excitation wavelength and the surrounding medium. nih.gov

Reactivity Studies of the Tetrazole Nucleus

The reactivity of the tetrazole ring is characterized by the interplay of its four nitrogen atoms, which create a unique electronic landscape. numberanalytics.com This structure imparts both acidic and basic properties, though tetrazoles are generally considered to have abnormally high acidity and very weak basicity compared to other azoles. researchgate.net

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them potential nucleophiles. numberanalytics.com N-substitution reactions are a key feature of tetrazole chemistry, where these nitrogen atoms attack electrophiles. numberanalytics.comresearchgate.net However, the reactivity and regioselectivity of such reactions are complex. Alkylation, for example, can occur at different nitrogen atoms, leading to mixtures of isomers. researchgate.net The N2 position is often a favorable site for alkylation in certain 5-substituted tetrazoles. researchgate.net

Conversely, the high nitrogen content makes the tetrazole ring electron-deficient and thus susceptible to nucleophilic attack under certain conditions, although this is less common than electrophilic attack on the nitrogen atoms. The electron density distribution, which is influenced by substituents, determines the most likely sites for either nucleophilic or electrophilic engagement. mdpi.com For instance, in pyrazole, a related azole, atoms with higher electron density are prone to electrophilic substitution, while those with lower density are susceptible to nucleophilic attack. mdpi.com

Substituents play a crucial role in modulating the electronic properties and, consequently, the reactivity of the tetrazole ring. numberanalytics.com

Methyl Group (at C5): The methyl group is generally considered to be electron-donating through an inductive effect. This donation of electron density to the tetrazole ring can influence its aromaticity and the nucleophilicity of the nitrogen atoms. This can affect the rate and outcome of electrophilic substitution reactions on the ring nitrogens.

Methanol (B129727) Group (at N2): The (hydroxymethyl) group attached to the N2 position is primarily an electron-withdrawing group due to the electronegativity of the oxygen atom. This effect can decrease the electron density of the tetrazole ring, potentially making it more susceptible to certain types of reactions. Furthermore, the presence of the hydroxyl group introduces a site for potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity in solution. nih.gov The steric bulk of this substituent can also play a role in directing the approach of reagents to other positions on the ring. numberanalytics.com

Table 2: Predicted Electronic Effects of Substituents on the Tetrazole Ring

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Methyl (-CH₃)C5Electron-donating (inductive)May increase nucleophilicity of ring nitrogens.
Methanol (-CH₂OH)N2Electron-withdrawing (inductive)May decrease overall electron density of the ring.

This table summarizes the expected electronic influence of the substituents on the reactivity of the this compound ring.

Chemical Transformations of the Methanol Side Chain

The methanol group (-CH₂OH) attached to the N2 position of the tetrazole ring offers a reactive site for a variety of chemical transformations characteristic of primary alcohols. These reactions allow for the modification of the side chain without necessarily disrupting the core tetrazole structure.

Common transformations for a primary alcohol side chain include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde ((5-Methyl-2H-tetrazol-2-yl)carbaldehyde) or further to the carboxylic acid ((5-Methyl-2H-tetrazol-2-yl)carboxylic acid). The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Esterification: In the presence of a carboxylic acid or its derivative (like an acyl chloride or anhydride) and a suitable catalyst, the alcohol can undergo esterification to form an ester.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., chlorine, bromine) using various halogenating agents, such as thionyl chloride or phosphorus tribromide, to produce a halomethyl-tetrazole derivative.

These transformations provide synthetic routes to a wide array of derivatives of this compound, enabling the introduction of different functional groups and the construction of more complex molecules built upon the 5-methyl-2H-tetrazole scaffold.

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for the introduction of various functional groups through derivatization reactions such as esterification and etherification. These transformations allow for the modification of the compound's physical and chemical properties.

Esterification:

The formation of esters from this compound can be achieved through reaction with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. This type of reaction is fundamental in medicinal chemistry for creating prodrugs. For instance, the esterification of a structurally related, more complex tetrazole-containing molecule, valsartan, has been extensively studied to improve its pharmacological profile. nih.govresearchgate.netnih.gov While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the general principles of esterification are applicable. The reaction typically proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. The use of a base is often necessary to deprotonate the alcohol and increase its nucleophilicity, or to scavenge the acidic byproduct.

A general scheme for the esterification of this compound is presented below:

Reaction Scheme: Esterification of this compound

Reactant 1Reactant 2ConditionsProduct
This compoundR-COCl (Acyl chloride)Base (e.g., Pyridine (B92270), Triethylamine)(5-Methyl-2H-tetrazol-2-yl)methyl R-carboxylate
This compound(R-CO)₂O (Acid anhydride)Base (e.g., Pyridine, DMAP)(5-Methyl-2H-tetrazol-2-yl)methyl R-carboxylate
This compoundR-COOH (Carboxylic acid)Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC, EDC)(5-Methyl-2H-tetrazol-2-yl)methyl R-carboxylate

Etherification:

The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.org The choice of a strong base, such as sodium hydride (NaH), is crucial for the complete formation of the alkoxide. The reactivity of the alkyl halide is also a key factor, with primary alkyl halides being the most suitable substrates to avoid competing elimination reactions.

A representative reaction for the etherification of this compound is as follows:

Reaction Scheme: Williamson Ether Synthesis of this compound

Reactant 1Reactant 2BaseSolventProduct
This compoundR-X (Alkyl halide)NaHTHF, DMF2-(Alkoxymethyl)-5-methyl-2H-tetrazole

Controlled Oxidation and Reduction Pathways

The hydroxymethyl group of this compound can undergo controlled oxidation to yield the corresponding aldehyde or carboxylic acid, or be reduced to a methyl group. These transformations provide access to key synthetic intermediates.

Controlled Oxidation:

The oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a well-established method for this transformation. wikipedia.orgorganic-chemistry.orgyoutube.comalfa-chemistry.comyoutube.com The reaction proceeds under mild, non-acidic conditions, which is advantageous for substrates containing sensitive functional groups like the tetrazole ring. The mechanism involves the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to produce the aldehyde.

For the further oxidation of the resulting aldehyde or the direct oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are typically employed. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants in acidic or basic media can effect this transformation.

Reaction Scheme: Oxidation of this compound

Starting MaterialReagent(s)Product
This compoundDMSO, (COCl)₂, Et₃N (Swern Oxidation)5-Methyl-2H-tetrazole-2-carbaldehyde
This compoundKMnO₄, NaOH, H₂O5-Methyl-2H-tetrazole-2-carboxylic acid

Reduction Pathways:

The reduction of the hydroxyl group in this compound to a methyl group is a challenging transformation that typically requires harsh reaction conditions. While specific literature on the direct reduction of this compound is scarce, general methods for the deoxygenation of alcohols can be considered. One common approach involves a two-step process: conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

It is important to note that the tetrazole ring itself can be susceptible to reduction under certain conditions, which could lead to a mixture of products or ring-opening. Therefore, careful selection of the reducing agent and reaction conditions is paramount to achieve the desired transformation selectively.

Crystallographic Analysis of 5 Methyl 2h Tetrazol 2 Yl Methanol and Tetrazolylmethanol Derivatives

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on the unit cell dimensions, symmetry, and the exact coordinates of atoms, which allows for the calculation of bond lengths, angles, and other geometric parameters.

The analysis of tetrazolylmethanol derivatives reveals a preference for triclinic crystal systems. For instance, the compound 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol crystallizes in the triclinic system with a P-1 space group. nih.gov This indicates that the crystal lattice has only inversion symmetry. The asymmetric unit of this compound contains two independent molecules, which differ primarily in the orientation of their respective 2-methylpropan-2-ol groups. nih.gov

Another related derivative, 4-[(2H-tetrazol-2-yl)methyl]benzonitrile, also crystallizes in the triclinic system with a P-1 space group. nih.gov The crystallographic parameters for these representative derivatives are detailed in the table below.

Parameter1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol nih.gov4-[(2H-Tetrazol-2-yl)methyl]benzonitrile nih.gov
Chemical FormulaC₅H₁₁N₅OC₉H₇N₅
Formula Weight (g/mol)157.19185.20
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)8.2472 (19)5.7514 (8)
b (Å)9.731 (2)7.4029 (10)
c (Å)10.087 (2)11.3511 (12)
α (°)90.30 (1)81.088 (3)
β (°)96.228 (10)77.844 (3)
γ (°)96.259 (10)72.600 (5)
Volume (ų)799.8 (3)448.64 (10)
Z42
Temperature (K)296293

In other derivatives, such as methyl (5-phenyl-2H-tetrazol-2-yl)acetate, the dihedral angle between the phenyl substituent and the tetrazole ring is similarly small at 3.89 (7)°. nih.gov These small dihedral angles suggest a tendency towards planarity between the tetrazole ring and its aromatic substituents, which can facilitate π-system interactions.

Supramolecular Interactions within the Crystal Lattice

The crystal packing of tetrazolylmethanol and its derivatives is governed by a variety of non-covalent interactions. These supramolecular forces, including hydrogen bonding and π-stacking, are crucial in dictating the formation of higher-order structures.

Hydrogen bonds are a dominant feature in the crystal structures of tetrazolylmethanol derivatives. The hydroxyl (-OH) group is an effective hydrogen bond donor, while the nitrogen atoms of the tetrazole ring are excellent acceptors.

In the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, an extensive hydrogen-bonding network is observed. Molecules are linked into ribbons by O—H⋯O and N—H⋯O hydrogen bonds. nih.gov These ribbons are further interconnected through N—H⋯N hydrogen bonds, creating a robust three-dimensional framework. nih.gov The presence of both hydroxyl and amino groups provides multiple sites for these interactions, leading to a complex and stable supramolecular assembly.

Intramolecular hydrogen bonds are also observed. In methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, an intramolecular O—H⋯N hydrogen bond forms between the phenolic hydroxyl group and a nitrogen atom of the tetrazole ring. nih.gov This interaction contributes to the near-coplanarity of the phenol (B47542) and tetrazole rings.

The aromatic nature of the tetrazole ring allows it to participate in π–π stacking interactions, which contribute to crystal stability. These interactions are common in tetrazole derivatives, particularly those containing other aromatic systems. chemicalbook.comarctomsci.com The interactions can adopt various geometries, such as parallel-displaced or T-shaped arrangements. chemicalbook.com

In the crystal packing of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, molecules form inversion dimers linked by C—H⋯O hydrogen bonds. nih.gov Within these dimers, the phenol rings of adjacent molecules are linked by offset π–π interactions, with an intercentroid distance of 3.759 (2) Å. nih.gov This type of interaction, where the rings are parallel but shifted relative to one another, is a common stabilizing motif in aromatic compounds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. These surfaces allow for a detailed examination of close contacts that may not be classified as classical hydrogen bonds.

For various tetrazole derivatives, Hirshfeld analysis has revealed the relative importance of different types of contacts. For example, in 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the analysis shows that N⋯H/H⋯N and S⋯H/H⋯S contacts are the most significant contributors to the Hirshfeld surface, accounting for 21.9% and 21.1% of the total contacts, respectively. nih.gov Other contacts such as H⋯H, F⋯H/H⋯F, and C⋯H/H⋯C make smaller, yet important, contributions. nih.gov The shape-index and d_norm plots derived from this analysis can also visually confirm the presence of π-π stacking interactions. nih.gov

Co-crystallization Studies with Other Chemical Entities

Co-crystallization is a technique used to design new solid forms of chemical compounds by combining two or more different molecules in a single crystal lattice through non-covalent interactions. rsc.org This approach is widely employed to modify the physicochemical properties of active pharmaceutical ingredients and other materials, such as energetic compounds. sci-hub.senih.gov For tetrazole derivatives, co-crystallization can enhance properties like thermal stability and impact sensitivity. sci-hub.se

The formation of co-crystals relies on the establishment of robust supramolecular synthons, which are predictable patterns of intermolecular interactions. tbzmed.ac.ir For tetrazole-containing molecules, the nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. The hydroxyl group in (5-Methyl-2H-tetrazol-2-yl)methanol can act as a hydrogen bond donor, making it a suitable candidate for forming co-crystals with various co-formers.

Common co-crystallization techniques include:

Solvent Evaporation: This is a widely used method where the compound and the co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. tbzmed.ac.ir

Slurry Co-crystallization: In this method, a suspension of the compound and co-former is stirred in a solvent in which they have limited solubility. The stable co-crystal form will eventually crystallize from the slurry. tbzmed.ac.ir

Antisolvent Method: Crystallization is induced by adding an antisolvent to a solution of the compound and co-former, which reduces the solubility and promotes co-crystal formation. nih.gov

While specific co-crystallization studies involving this compound are not prominently documented, research on other tetrazole derivatives provides insight into the types of co-crystals that can be formed. For example, energetic tetrazole-based materials have been co-crystallized with nitrogen- and oxygen-based acceptors to improve their safety profiles. sci-hub.se The resulting co-crystals exhibit enhanced thermal stability and reduced sensitivity to impact. sci-hub.se In one such study, the co-crystal of 5-(nitrimino)-1H-tetrazole with pyrazine-N,N′-dioxide showed a significant improvement in decomposition temperature and was found to be considerably less impact-sensitive than the parent compound. sci-hub.se

The interactions driving the assembly of these co-crystals are typically strong hydrogen bonds, such as N−H⋯O and N−H⋯N. sci-hub.se The selection of a co-former is crucial and is often guided by the potential for forming these stable intermolecular interactions. The table below lists potential co-formers and the types of interactions that could be expected with a molecule like this compound.

Potential Co-former Functional Groups Expected Intermolecular Interactions with this compound
Carboxylic AcidsO—H···N (hydroxyl to tetrazole nitrogen), O—H···O (hydroxyl to carboxyl)
AmidesN—H···O (amide to hydroxyl), O—H···O (hydroxyl to amide carbonyl)
PyridinesO—H···N (hydroxyl to pyridine (B92270) nitrogen)
PhenolsO—H···N (hydroxyl to tetrazole nitrogen), O—H···O (phenol to hydroxyl)

The successful formation of co-crystals is a testament to the principles of supramolecular chemistry, where the deliberate design of intermolecular interactions can lead to new materials with tailored properties.

Coordination Chemistry of 5 Methyl 2h Tetrazol 2 Yl Methanol As a Ligand

Ligand Binding Modes to Metal Centers

The (5-Methyl-2H-tetrazol-2-yl)methanol ligand offers multiple potential coordination sites, primarily through the nitrogen atoms of the tetrazole ring and the oxygen atom of the hydroxyl group. This multifunctionality allows for a variety of binding modes, contributing to the structural diversity of its coordination compounds.

N-Coordination through Tetrazole Nitrogen Atoms

The tetrazole ring, with its four nitrogen atoms, is a key feature in the coordinating behavior of this compound. The specific nitrogen atoms involved in coordination can vary, leading to different structural motifs. Typically, coordination occurs through the N1, N3, or N4 atoms of the tetrazole ring. The N-coordination is a fundamental aspect of its role as a ligand, enabling the formation of robust connections to metal centers. This mode of binding is crucial in the assembly of both discrete molecular complexes and extended coordination polymers.

Chelating and Bridging Capabilities Involving the Hydroxyl Group

The presence of a hydroxymethyl group introduces additional coordination possibilities. The oxygen atom of the hydroxyl group can coordinate to a metal center, leading to several potential binding scenarios. One possibility is the formation of a chelate ring, where the ligand binds to a single metal center through both a nitrogen atom of the tetrazole ring and the oxygen atom of the hydroxyl group. This chelation can enhance the stability of the resulting complex.

Furthermore, the hydroxyl group can act as a bridge between two or more metal centers. In this bridging mode, the oxygen atom coordinates to one metal ion while a nitrogen atom from the tetrazole ring coordinates to another, facilitating the formation of polynuclear complexes and multi-dimensional coordination polymers. The flexibility of the hydroxymethyl arm allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

Transition Metal Complexes

The interaction of this compound with transition metals can lead to a rich variety of coordination compounds. The specific outcome of the synthesis is influenced by factors such as the nature of the metal ion, the metal-to-ligand ratio, the counter-anion, and the reaction conditions (e.g., temperature, solvent). These complexes can exhibit a range of coordination geometries, from simple mononuclear species to complex polynuclear clusters and extended frameworks.

Lanthanoid Coordination Complexes

Lanthanoid ions, with their large ionic radii and variable coordination numbers, are also of interest in coordination chemistry with tetrazole-based ligands. The coordination of this compound to lanthanoid ions can result in complexes with high coordination numbers and unique luminescence or magnetic properties. The flexible coordination behavior of the ligand is well-suited to accommodate the steric and electronic requirements of the lanthanide series.

Applications of 5 Methyl 2h Tetrazol 2 Yl Methanol in Advanced Organic Synthesis Methodologies and Materials Science

Utilization as a Key Synthetic Building Block

The reactivity of the hydroxymethyl group and the inherent properties of the tetrazole ring position (5-Methyl-2H-tetrazol-2-yl)methanol as a significant building block in modern organic synthesis.

Precursor in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy in generating chemical libraries. Tetrazole-containing compounds are actively employed in MCRs, particularly in the Ugi and Passerini reactions, to create diverse molecular scaffolds. rug.nlnih.gov The Ugi-azide four-component reaction (UT-4CR), for instance, replaces the traditional carboxylic acid component with an azide (B81097) and an aldehyde or ketone, leading to the formation of 1,5-disubstituted tetrazoles. acs.orgbeilstein-journals.org

This compound, or its oxidized aldehyde form, can serve as a key precursor in such reactions. The alcohol functionality provides a handle for introducing the tetrazole moiety into the MCR process. rug.nl This approach allows for the rapid assembly of complex, drug-like molecules incorporating the stable, nitrogen-rich tetrazole ring, which is a desirable feature in medicinal chemistry. nih.govbeilstein-journals.org

Derivatizing Agent for Functional Molecules

The hydroxymethyl group on the tetrazole ring allows this compound to act as a derivatizing agent, enabling the introduction of the methyl-tetrazole motif into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where the modification of a parent drug can enhance its properties.

A prominent example is the synthesis of ester derivatives of pharmacologically active compounds to create prodrugs or new chemical entities with altered biological profiles. For instance, derivatives of Valsartan, an angiotensin II receptor blocker containing a tetrazole ring, have been synthesized by creating esters, demonstrating how molecules with this core structure can be modified to produce new compounds with significant biological activities, including antihypertensive and urease inhibitory potentials. nih.gov The ability to use the tetrazole-containing fragment to build more elaborate structures highlights its role in generating functional molecules for various applications. nih.govsimsonpharma.com

Integration into High Nitrogen Content Materials and Polymers

The defining characteristic of the tetrazole ring is its exceptionally high nitrogen content. This property is exploited in the design of materials where high energy density and specific functionalities are required.

Design of High-Energy Density Materials

High-nitrogen compounds are fundamental to the field of high-energy density materials (HEDMs) due to the large positive heat of formation associated with the abundance of N-N and C-N bonds. The thermodynamic driving force to form highly stable nitrogen gas (N₂) upon decomposition releases significant amounts of energy. The tetrazole ring is a prime scaffold for designing such materials.

Research has demonstrated the synthesis of highly energetic materials based on the tetrazole framework, such as 5-(trinitromethyl)-2H-tetrazole. acs.org These compounds are synthesized from tetrazole precursors and exhibit explosive properties upon heating or impact. acs.org While this compound itself is not a primary explosive, its core structure is representative of the building blocks used to construct more complex and potent energetic materials.

Table 1: Properties of an Exemplary Tetrazole-Based Energetic Compound

Compound Formula Application Area Key Feature

This table showcases a related energetic material to illustrate the application of the tetrazole core.

Components in Functional Polymers and Microporous Organic Materials

The rigidity and high nitrogen content of the tetrazole ring make it a suitable component for specialized polymers. Poly(2-methyl-5-vinyl tetrazole) (PMVT), a polymer whose monomeric unit is structurally related to this compound, has been synthesized and identified as an insensitive polymer binder for propellants and plastic-bonded explosives. researchgate.net The methylation of the tetrazole ring in the polymer, similar to the substitution pattern in the title compound, can influence properties like proton conductivity and thermal stability. researchgate.net

Furthermore, the development of functional microporous organic polymers (MOPs) often relies on rigid, well-defined building blocks to create porous networks. The structural characteristics of tetrazole derivatives make them potential candidates for inclusion in MOPs designed for applications such as gas storage and catalysis.

Table 2: Examples of Tetrazole-Containing Polymers

Polymer Monomer Unit Application
Poly(2-methyl-5-vinyl tetrazole) (PMVT) 2-methyl-5-vinyl tetrazole Insensitive binder for propellants

This table provides examples of polymers based on the tetrazole structure.

Academic Exploration of Bioisosteric Replacements in Chemical Design

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group within a molecule with another group of similar physical or chemical properties to enhance biological activity—is a cornerstone of rational drug design. The 5-substituted tetrazole ring is one of the most well-established bioisosteres for the carboxylic acid functional group. nih.govacs.orgnih.govrug.nl

The tetrazole ring's pKa is comparable to that of a carboxylic acid, but it offers a more delocalized charge and greater metabolic stability. This substitution can lead to improved pharmacokinetic properties, such as increased bioavailability. nih.gov For example, the bioisosteric replacement of a carboxylic acid with a tetrazole in glutathione (B108866) reductase inhibitors led to improved antimalarial properties. nih.gov The academic exploration of such replacements is extensive, with the tetrazole moiety being a key tool for medicinal chemists to optimize lead compounds and explore new chemical space. nih.govacs.org The this compound compound represents this important chemical class, embodying the structural features that make tetrazoles a subject of intense study in bioisosteric design.

Table 3: List of Chemical Compounds

Compound Name
This compound
5-(Trinitromethyl)-2H-tetrazole
Valsartan
Poly(2-methyl-5-vinyl tetrazole)

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